molecular formula C18H19NO2 B5650267 (2E)-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

(2E)-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B5650267
M. Wt: 281.3 g/mol
InChI Key: PYOSBLVWCOCRRY-PKNBQFBNSA-N
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Description

(2E)-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a 2,4-dimethylphenyl group and a 2-methoxyphenyl group attached to the prop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation reaction between 2,4-dimethylbenzaldehyde and 2-methoxyphenylacetic acid, followed by amide formation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and a dehydrating agent like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. Purification steps may include recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.

    (2E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure with the methoxy group at a different position.

Uniqueness

The presence of the 2-methoxyphenyl group in (2E)-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide may confer unique chemical and biological properties, such as increased solubility or specific interactions with biological targets.

Properties

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-8-10-16(14(2)12-13)19-18(20)11-9-15-6-4-5-7-17(15)21-3/h4-12H,1-3H3,(H,19,20)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOSBLVWCOCRRY-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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